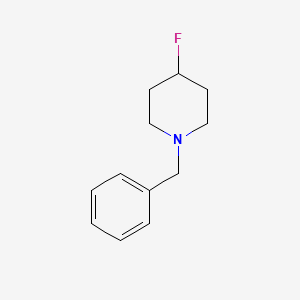

1-Benzyl-4-fluoropiperidine

Descripción general

Descripción

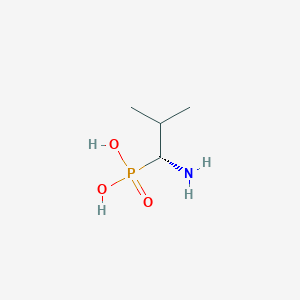

1-Benzyl-4-fluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has gained significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Drug Discovery and Development

1-Benzyl-4-fluoropiperidine: is a valuable compound in the field of drug discovery. Its incorporation into drug candidates can significantly improve pharmacokinetic and physicochemical properties . The high bond energy of the C-F bond contributes to increased metabolic stability, while the electronic effects of fluorine allow for the modification of critical properties such as pKa. This fine-tuning of polarity and lipophilicity can enhance solubility and membrane permeability, potentially increasing the success rate in clinical trials .

Conformational Studies in Medicinal Chemistry

The compound plays a crucial role in understanding the conformational behavior of fluorinated compounds. Systematic surveys using NMR spectroscopy and computational investigations have shown that solvation and solvent polarity significantly influence the conformational preferences of fluorinated piperidine derivatives . This knowledge is instrumental in designing conformationally rigid molecular scaffolds for drug development .

Proteomics Research

In proteomics, 1-Benzyl-4-fluoropiperidine serves as a biochemical tool. It is used to study protein interactions and functions, as its properties can be leveraged to modify peptides and proteins in a way that aids in the identification and understanding of proteomic complexities .

Radiotracer Development for PET Imaging

The radiolabelling of 1-Benzyl-4-fluoropiperidine derivatives is being explored to develop novel building blocks for radiotracers in positron emission tomography (PET) imaging . PET imaging is a powerful diagnostic tool, and the introduction of fluorine-18 labeled compounds can provide high-resolution images for medical diagnostics .

Molecular Design and Synthesis

Fluorinated piperidines, including 1-Benzyl-4-fluoropiperidine , are used to create highly polar compounds with specific conformational orientations. This feature is particularly useful in the design and synthesis of new molecules with desired properties for various scientific applications .

Physicochemical Property Modification

The introduction of fluorine atoms into molecules like 1-Benzyl-4-fluoropiperidine is a common practice across many fields of research due to their unique properties. The ability to modify physicochemical properties such as metabolic stability, solubility, and membrane permeability makes this compound a versatile tool in the development of materials and chemicals with specific characteristics .

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-fluoropiperidine is Beta-secretase 1 . This enzyme is responsible for the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

It is known that the compound interacts with its target, beta-secretase 1, and influences its activity

Result of Action

Given its target, it is likely that the compound influences the processing of APP, potentially affecting the production of amyloid-beta, a peptide of significant interest in the context of Alzheimer’s disease .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Propiedades

IUPAC Name |

1-benzyl-4-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVYYRFAUPEDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375741 | |

| Record name | 1-benzyl-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-fluoropiperidine | |

CAS RN |

764664-42-8 | |

| Record name | 1-benzyl-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

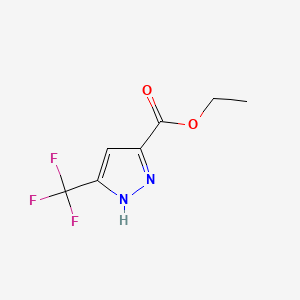

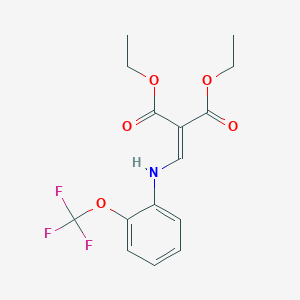

Q1: What is the significance of synthesizing Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate?

A1: The paper describes the synthesis of Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, highlighting its potential as a "pharmaceutical building block" []. This suggests the compound itself might not be a final drug candidate, but its unique structure, particularly the presence of fluorine, makes it a valuable starting point for developing new pharmaceuticals. Fluorine's unique properties can influence a molecule's stability, metabolic pathway, and binding affinity to target proteins, making it a desirable feature in drug design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.